molecular formula C10H14F3N3O2S B2379771 N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)methanesulfonamide CAS No. 1797085-49-4

N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)methanesulfonamide

Cat. No. B2379771
M. Wt: 297.3
InChI Key: WECSDRQALRIGCU-UHFFFAOYSA-N
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Description

Synthesis Analysis

There’s an article titled “A CONVENIENT SYNTHESIS OF 5-TRIFLUOROMETHYL-5-CYCLOPROPYL-SUBSTITUTED PYRAZOLINES” which might contain relevant information3. However, I couldn’t retrieve the full text of the article. You might want to look it up for more details.



Molecular Structure Analysis

The molecular structure of these compounds can be deduced from their molecular formulas. For instance, the compound ethyl 2-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]acetate contains a pyrazole ring substituted with a trifluoromethyl group, a cyclopropyl group, and an ethyl acetate group1.



Chemical Reactions Analysis

I couldn’t find specific information on the chemical reactions involving these compounds. However, given their structures, they might undergo reactions typical for pyrazoles, such as nucleophilic substitutions or additions.



Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can be inferred from their structures and functional groups. For instance, the presence of a trifluoromethyl group might increase their lipophilicity and stability2.


Safety And Hazards

The safety and hazards associated with these compounds are not clear from the available information. It’s always important to handle chemical compounds with care and follow safety guidelines.


Future Directions

The future directions in the study of these compounds might involve further exploration of their synthesis, characterization, and potential applications. This could include investigating their biological activity, optimizing their synthesis, or studying their reactivity.


properties

IUPAC Name

N-[2-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]ethyl]methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14F3N3O2S/c1-19(17,18)14-4-5-16-8(7-2-3-7)6-9(15-16)10(11,12)13/h6-7,14H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WECSDRQALRIGCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NCCN1C(=CC(=N1)C(F)(F)F)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14F3N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)methanesulfonamide

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